

# ABN401: A Technical Guide to c-Met Target Validation in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ABN401    |           |
| Cat. No.:            | B10831495 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ABN401**, a selective tyrosine kinase inhibitor targeting the c-Met receptor. It details the preclinical and clinical evidence supporting its development for the treatment of solid tumors, with a focus on non-small cell lung cancer (NSCLC). This document outlines the mechanism of action, summarizes key quantitative data from clinical trials, and describes the experimental methodologies employed in its validation.

# Introduction: The Rationale for Targeting c-Met in Oncology

The c-Met proto-oncogene encodes a receptor tyrosine kinase for the hepatocyte growth factor (HGF).[1] Dysregulation of the c-Met signaling pathway, through mechanisms such as MET exon 14 (METex14) skipping, gene amplification, or protein overexpression, is a critical driver in the development and progression of various solid tumors.[1][2] Aberrant c-Met activation promotes oncogenesis, tumor invasion, metastasis, and the development of resistance to other targeted therapies.[1][3] In non-small cell lung cancer (NSCLC), METex14 skipping mutations are found in approximately 3% of patients, and c-Met mutations are a primary mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs). This makes c-Met an attractive therapeutic target for precision oncology.

**ABN401** is an orally administered, highly selective c-Met inhibitor designed to treat cancers harboring c-Met dysregulation. By binding to the ATP-binding site of the MET tyrosine kinase,



**ABN401** inhibits its kinase activity and disrupts the downstream signaling cascade.

# Mechanism of Action: ABN401 and the c-Met Signaling Pathway

**ABN401** functions as an ATP-competitive inhibitor of the c-Met tyrosine kinase. In normal physiology, the binding of HGF to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, initiating downstream signaling. Dysregulated c-Met signaling, due to genetic alterations, leads to constitutive activation of these pathways, promoting cell proliferation, survival, and migration. **ABN401** blocks this phosphorylation, effectively abrogating the aberrant signaling.

Below is a diagram illustrating the c-Met signaling pathway and the point of intervention for **ABN401**.





Click to download full resolution via product page

Diagram 1: ABN401 Mechanism of Action on the c-Met Signaling Pathway.

# **Preclinical Validation**



Preclinical studies have demonstrated the potent and selective anti-tumor activity of **ABN401** in various cancer models.

## **Kinase Selectivity and Cellular Activity**

In a panel of 571 kinases, **ABN401** exhibited high selectivity for c-Met. It demonstrated potent cytotoxic activity against MET-addicted cancer cell lines and inhibited the autophosphorylation of the MET kinase domain and its downstream signaling pathways.

## In Vivo Efficacy in Xenograft Models

**ABN401** has shown significant tumor growth inhibition in patient-derived xenograft (PDX) models of gastric and non-small cell lung cancer with MET amplification or METex14 skipping mutations. The anti-tumor efficacy was correlated with the level of MET aberration, highlighting the importance of patient selection.

The general workflow for evaluating **ABN401** in preclinical xenograft models is depicted below.



Click to download full resolution via product page

**Diagram 2:** Generalized Workflow for Preclinical Evaluation in PDX Models.

# **Clinical Development and Efficacy**

**ABN401** has undergone Phase 1 and is currently in Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced solid tumors.

## Phase 1 Dose-Escalation Study (NCT04052971)

A first-in-human, Phase 1 dose-escalation study was conducted in patients with advanced solid tumors in South Korea and Australia.

Key Objectives and Methods:



- Primary Objective: Evaluate safety and tolerability to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
- Secondary Objectives: Assess pharmacokinetics and preliminary anti-tumor efficacy.
- Methodology: Patients received ABN401 orally once daily in 21-day cycles at escalating dose levels (50, 100, 200, 400, 800, and 1200 mg). Tumor response was evaluated using RECIST 1.1 criteria.

### Summary of Phase 1 Clinical Data:

| Parameter                                          | Finding                                                                                     | Reference |
|----------------------------------------------------|---------------------------------------------------------------------------------------------|-----------|
| Patient Population                                 | 16 patients with 6 different tumor types                                                    |           |
| Dose Levels                                        | 50, 100, 200, 400, 800, 1200<br>mg daily                                                    |           |
| Maximum Tolerated Dose (MTD)                       | Not reached                                                                                 | -         |
| Dose-Limiting Toxicities (DLTs)                    | None observed                                                                               | -         |
| Recommended Phase 2 Dose (RP2D)                    | 800 mg daily                                                                                |           |
| Treatment-Related Adverse Events (TRAEs) ≥ Grade 3 | 0%                                                                                          |           |
| Serious Adverse Events<br>(SAEs)                   | 1 case of transient peripheral edema                                                        |           |
| Efficacy (Overall)                                 | 2 Partial Responses (PR), 5<br>Stable Disease (SD)                                          | _         |
| Efficacy (Partial Responses)                       | 2 NSCLC patients with c-Met<br>overexpression, treated for 10<br>and 18 months respectively |           |



## Phase 2 Expansion Study (NCT05541822)

Based on the promising results of the Phase 1 trial, a Phase 2 study was initiated, focusing on patients with NSCLC harboring METex14 skipping mutations.

Key Objectives and Methods:

- Primary Objective: Evaluate the efficacy of ABN401 in patients with advanced solid tumors with c-Met dysregulation.
- Methodology: This is a multicenter, open-label, parallel cohort expansion study. Patients were treated with ABN401 at the RP2D of 800mg once daily.

Summary of Interim Phase 2 Efficacy Data (as of July 25, 2023):

| Parameter                        | Treatment-Naïve<br>Patients (n=8) | Evaluable<br>Population (n=17) | Reference |
|----------------------------------|-----------------------------------|--------------------------------|-----------|
| Objective Response<br>Rate (ORR) | 75% (6/8)                         | 52.9% (9/17)                   |           |
| Median Duration of Response      | 5.4 months (data not mature)      | 5.4 months (data not mature)   | _         |

Summary of Interim Phase 2 Safety Data (n=24):



| Adverse Event                            | Any Grade                                                | Grade ≥3    | Reference |
|------------------------------------------|----------------------------------------------------------|-------------|-----------|
| Treatment-Related Adverse Events (TRAEs) | -                                                        | 8.3% (2/24) |           |
| Most Common TRAEs                        | Nausea (70.8%),<br>Diarrhea (33.3%),<br>Vomiting (29.2%) | -           | _         |
| Peripheral Edema                         | 29.2%                                                    | 0%          |           |
| TRAEs Leading to Discontinuation         | 0%                                                       | 0%          | _         |

# **Experimental Protocols**

# Preclinical: Patient-Derived Xenograft (PDX) Model Efficacy Study

- Model Establishment: Tumor fragments from consenting patients are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-scid gamma).
- Tumor Growth and Passaging: Tumors are allowed to grow to a specified volume (e.g., 1500-2000 mm³). The tumors are then harvested, fragmented, and re-implanted into new cohorts of mice for expansion.
- Treatment Study: Once tumors in the study cohort reach a predetermined size (e.g., 150-250 mm<sup>3</sup>), mice are randomized into treatment and control groups.
- Dosing: ABN401 is formulated in an appropriate vehicle and administered orally, once daily, at specified dose levels. The control group receives the vehicle only.
- Monitoring and Endpoint: Tumor volume and body weight are measured regularly (e.g., twice weekly). The study is terminated when tumors in the control group reach a predefined endpoint. Tumor growth inhibition (TGI) is calculated.



 Pharmacodynamic Analysis: At the end of the study, tumors may be harvested at specific time points post-dosing to analyze the inhibition of c-Met phosphorylation and downstream signaling molecules via methods like Western blotting or immunohistochemistry.

### Clinical: Phase 1/2 Trial Protocol Outline

- Patient Screening and Enrollment: Patients with histologically confirmed advanced solid tumors who have exhausted standard therapeutic options are screened for eligibility. For expansion cohorts, specific molecular alterations (e.g., METex14 skipping) are required.
- Study Design: The Phase 1 portion follows a dose-escalation design (e.g., 3+3) to determine DLTs and MTD. The Phase 2 portion is an expansion at the RP2D in specific patient cohorts.
- Treatment: ABN401 is administered orally, once daily, in continuous 21 or 28-day cycles.
- Safety Assessments: Adverse events are monitored continuously and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). DLTs are assessed in the first cycle of the dose-escalation phase.
- Efficacy Assessments: Tumor assessments are performed at baseline and at regular intervals (e.g., every 6-8 weeks) using imaging techniques (CT or MRI) and evaluated according to RECIST 1.1.
- Pharmacokinetic (PK) Analysis: Blood samples are collected at multiple time points after
   ABN401 administration to determine key PK parameters such as Cmax, Tmax, and AUC.
- Pharmacodynamic (PD) and Biomarker Analysis: Optional tumor biopsies and/or circulating tumor DNA (ctDNA) from blood samples may be collected to assess target engagement and explore predictive biomarkers of response.

# Conclusion

**ABN401** has demonstrated a promising safety profile and significant anti-tumor activity in preclinical models and clinical trials involving patients with c-Met altered solid tumors. The data strongly support the continued development of **ABN401** as a targeted therapy, particularly for patients with NSCLC harboring METex14 skipping mutations. Ongoing Phase 2 studies will further delineate its efficacy and role in the treatment landscape for c-Met driven malignancies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. ABN401 ABION BIO [abionbio.com]
- 3. ABION Presents New Efficacy Data for ABN401, a Novel MET TKI for Advanced Non-Small Cell Lung Cancer – ABION BIO [abionbio.com]
- To cite this document: BenchChem. [ABN401: A Technical Guide to c-Met Target Validation in Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831495#abn401-target-validation-in-solid-tumors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





